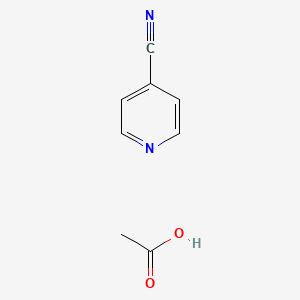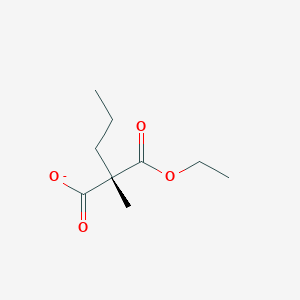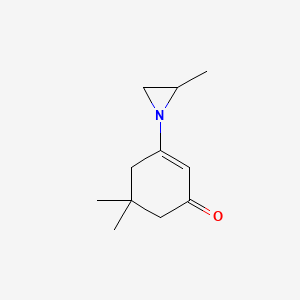
Acetic acid;pyridine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;pyridine-4-carbonitrile is a compound that combines the properties of acetic acid and pyridine-4-carbonitrile Acetic acid is a simple carboxylic acid known for its role in vinegar, while pyridine-4-carbonitrile is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;pyridine-4-carbonitrile can be achieved through several methods. One common approach involves the reaction of pyridine-4-carbonitrile with acetic anhydride in the presence of a catalyst. This reaction typically occurs under reflux conditions, with the acetic anhydride acting as both a reagent and a solvent .
Industrial Production Methods
Industrial production of this compound often involves the use of magnetically recoverable catalysts. These catalysts can be easily separated from the reaction mixture using an external magnet, making the process more efficient and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, particularly at the 2- and 4-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydride or organolithium compounds are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Acetic acid;pyridine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;pyridine-4-carbonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the pyridine ring can engage in coordination with metal ions. These interactions can influence biological pathways and enzyme activities .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-4-carbonitrile: Shares the pyridine ring and nitrile group but lacks the acetic acid moiety.
Acetic acid: Contains the carboxylic acid group but lacks the pyridine ring.
Imidazo[4,5-b]pyridine: A heterocyclic compound with similar biological activities.
Uniqueness
Acetic acid;pyridine-4-carbonitrile is unique due to the combination of the acidic and basic properties from acetic acid and pyridine-4-carbonitrile, respectively. This dual functionality allows it to participate in a broader range of chemical reactions and makes it a versatile compound in various applications .
Propiedades
Número CAS |
89937-13-3 |
|---|---|
Fórmula molecular |
C8H8N2O2 |
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
acetic acid;pyridine-4-carbonitrile |
InChI |
InChI=1S/C6H4N2.C2H4O2/c7-5-6-1-3-8-4-2-6;1-2(3)4/h1-4H;1H3,(H,3,4) |
Clave InChI |
QUSJJTMCZPAIAM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1=CN=CC=C1C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione](/img/structure/B14394674.png)
![2-{3-[2-(Methylsulfanyl)ethoxy]naphthalen-2-yl}-1H-imidazo[4,5-b]pyridine](/img/structure/B14394682.png)

![1,1'-(Pentane-1,5-diyl)bis[4-(bromomethyl)benzene]](/img/structure/B14394689.png)



![1,2-Dimethyl-3-[3-(propan-2-yl)-1H-pyrrol-2-yl]-1H-indole](/img/structure/B14394716.png)


![2-(4-Ethenylphenyl)-5-[(4-ethenylphenyl)methyl]-1,3-dioxane](/img/structure/B14394744.png)
![2-Amino-5-[(2-hydroxyethoxy)methyl]pyrimidin-4(3H)-one](/img/structure/B14394749.png)

